molecular formula C8H9N3O B6267577 1-(3-azidophenyl)ethan-1-ol CAS No. 577968-57-1

1-(3-azidophenyl)ethan-1-ol

Cat. No.: B6267577
CAS No.: 577968-57-1
M. Wt: 163.2
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Description

1-(3-azidophenyl)ethan-1-ol is an organic compound that belongs to the class of aromatic alcohols It features a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with an azido group (-N₃) substituted at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-azidophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the azidation of 1-(3-bromophenyl)ethan-1-ol using sodium azide in the presence of a copper catalyst. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential hazards associated with azide compounds.

Chemical Reactions Analysis

Types of Reactions

1-(3-azidophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles via click chemistry.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like water or ethanol.

Major Products Formed

    Oxidation: 1-(3-azidophenyl)ethanone.

    Reduction: 1-(3-aminophenyl)ethan-1-ol.

    Substitution: 1-(3-(1,2,3-triazol-1-yl)phenyl)ethan-1-ol.

Scientific Research Applications

1-(3-azidophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(3-azidophenyl)ethan-1-ol involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction catalyzed by copper(I) ions. This reactivity is exploited in various chemical and biological applications, including the development of new materials and bioconjugates.

Comparison with Similar Compounds

Similar Compounds

    1-(4-azidophenyl)ethan-1-ol: Similar structure but with the azido group at the para position.

    1-(2-azidophenyl)ethan-1-ol: Similar structure but with the azido group at the ortho position.

    1-(3-aminophenyl)ethan-1-ol: The azido group is reduced to an amine.

Uniqueness

1-(3-azidophenyl)ethan-1-ol is unique due to the specific positioning of the azido group, which influences its reactivity and the types of reactions it can undergo. The meta position of the azido group allows for distinct chemical behavior compared to its ortho and para counterparts, making it valuable in specific synthetic applications.

Properties

CAS No.

577968-57-1

Molecular Formula

C8H9N3O

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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